3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine core fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a methoxyphenyl-substituted aldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone to form the triazolo[1,5-A]pyrimidine core. The final step involves the etherification of the resulting compound with a phenyl methyl ether group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methoxyphenyl)-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- 6-(4-Methoxyphenyl)-7-(2-Thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- 7-(3-Methoxyphenyl)-6-(4-Methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether stands out due to its specific substitution pattern and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
11-(3-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O3/c1-31-18-12-10-16(11-13-18)25-22-23(20-8-3-4-9-21(20)33-25)29-26-27-15-28-30(26)24(22)17-6-5-7-19(14-17)32-2/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
FPQUAGOGEBQRCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC(=CC=C6)OC |
Origin of Product |
United States |
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